
N-(5-chloropyridin-2-yl)-N',N'-dimethylethane-1,2-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloropyridin-2-yl)-N',N'-dimethylethane-1,2-diamine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a dimethylaminoethylamino group attached to the second carbon of the pyridine ring and a chlorine atom attached to the fifth carbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloropyridin-2-yl)-N',N'-dimethylethane-1,2-diamine typically involves the reaction of 2-chloro-5-nitropyridine with 2-(dimethylamino)ethylamine. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The nitro group is reduced to an amino group, and the resulting product is purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
N-(5-chloropyridin-2-yl)-N',N'-dimethylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
N-(5-chloropyridin-2-yl)-N',N'-dimethylethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of N-(5-chloropyridin-2-yl)-N',N'-dimethylethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which the compound is used.
相似化合物的比较
Similar Compounds
2-(2-Dimethylamino)ethylamine: A related compound with similar functional groups but lacking the pyridine ring.
5-Chloro-2-aminopyridine: A compound with a similar pyridine ring structure but different substituents.
Uniqueness
N-(5-chloropyridin-2-yl)-N',N'-dimethylethane-1,2-diamine is unique due to the combination of its dimethylaminoethylamino group and chlorine atom on the pyridine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other related compounds.
属性
分子式 |
C9H14ClN3 |
|---|---|
分子量 |
199.68 g/mol |
IUPAC 名称 |
N-(5-chloropyridin-2-yl)-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C9H14ClN3/c1-13(2)6-5-11-9-4-3-8(10)7-12-9/h3-4,7H,5-6H2,1-2H3,(H,11,12) |
InChI 键 |
SASFPLRUXYONGH-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCNC1=NC=C(C=C1)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


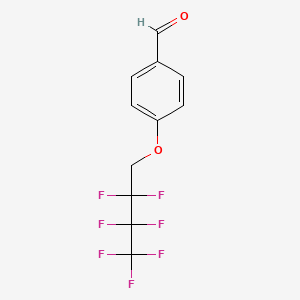
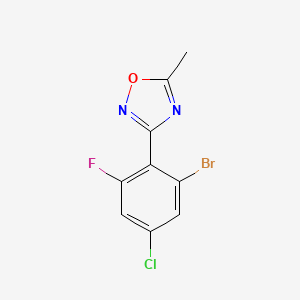
![N-cyclohexyl-5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B8630264.png)
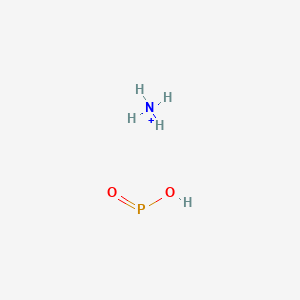


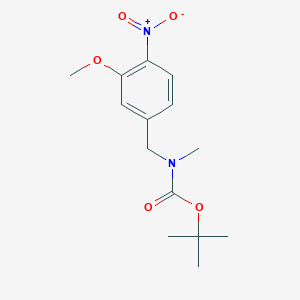
![4-(3-Chloro-4-fluorophenyl)-6-methylbenzo[d]thiazol-2-amine](/img/structure/B8630283.png)
![2,4-Dimethyl-2-[(2-methylfuran-3-yl)sulfanyl]pentan-3-one](/img/structure/B8630301.png)
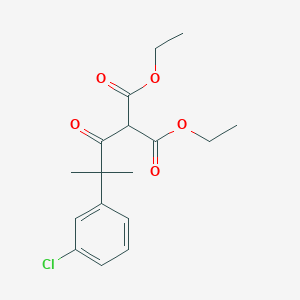
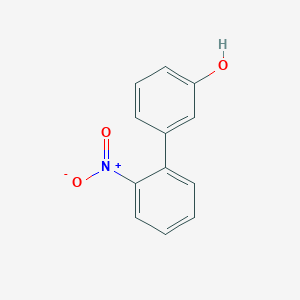
![6-Methoxy-1-oxaspiro[2,5]octane](/img/structure/B8630314.png)
